molecular formula C24H25ClFN5O3 B1311641 Afatinib Impurity C CAS No. 439081-17-1

Afatinib Impurity C

カタログ番号 B1311641
CAS番号: 439081-17-1
分子量: 485.9 g/mol
InChIキー: ULXXDDBFHOBEHA-QDLOVBKTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afatinib Impurity C is related to Afatinib, a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) .


Chemical Reactions Analysis

Afatinib is known to form covalently bound adducts to plasma proteins via a chemical reaction mechanism of Michael addition that does not involve enzymatic catalysis . The major circulating form of afatinib in human plasma were adducts of afatinib covalently bound to plasma proteins .

科学的研究の応用

Synthesis and Impurity Profiling

Research on the synthesis of Afatinib Dimaleate has led to the development of a controlled, efficient, and robust three-stage manufacturing process. This process optimizes yield and quality, highlighting the identification and characterization of impurities, such as acetamide impurity and Afatinib N-Oxide, which are crucial for ensuring drug safety and efficacy (Kumar et al., 2019). Additionally, a validated stability-indicating UPLC method for Afatinib and its impurities in pharmaceutical dosage forms underscores the importance of impurity profiling for drug development and regulatory compliance (Ivaturi et al., 2021).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of Afatinib after oral administration in healthy volunteers have provided insight into its absorption, distribution, metabolism, and excretion (ADME) profile. Afatinib displays a complete mass balance with primary excretion via feces and undergoes minimal metabolism, indicating its pharmacokinetic properties support a once-daily dosing regimen (Stopfer et al., 2012).

Advanced Formulations for Targeted Delivery

Research into novel formulations of Afatinib, such as inhalable PLGA nanoparticles and lipid-polymer hybrid nanoparticles, aims to improve its bioavailability and therapeutic outcomes, especially in NSCLC treatment. These advanced formulations demonstrate enhanced cytotoxic potential in KRAS-mutated NSCLC cell lines and provide a promising approach for localized therapy, improving drug solubility and targeted delivery to lung tissues (Elbatanony et al., 2020; Wang et al., 2019).

将来の方向性

Afatinib is currently approved for the treatment of certain types of non-small cell lung cancer (NSCLC). It is also under investigation for use in patients with HER2-positive breast cancer who had progressed despite trastuzumab treatment . The future of kinase drug discovery, including drugs like Afatinib, is being met with the challenge of drug resistance .

特性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afatinib Impurity C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。